molecular formula C18H22O6 B184821 1,2,3-Trimethoxy-4-(2,3,4-trimethoxyphenyl)benzene CAS No. 6322-17-4

1,2,3-Trimethoxy-4-(2,3,4-trimethoxyphenyl)benzene

Cat. No. B184821
CAS RN: 6322-17-4
M. Wt: 334.4 g/mol
InChI Key: HAGMHAKFANPJFV-UHFFFAOYSA-N
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Description

“1,2,3-Trimethoxy-4-(2,3,4-trimethoxyphenyl)benzene” is a chemical compound that belongs to the class of organic compounds known as stilbenes . Stilbenes are organic compounds containing a 1,2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block .


Molecular Structure Analysis

The molecular structure of “1,2,3-Trimethoxy-4-(2,3,4-trimethoxyphenyl)benzene” is characterized by the presence of double bonds in trans conformations in their conjugated linkages . In the structure of the stilbene derivative, the aromatic rings deviate significantly from coplanarity .

Future Directions

The future directions for the study and application of “1,2,3-Trimethoxy-4-(2,3,4-trimethoxyphenyl)benzene” could involve further exploration of its potential biological activities. Given the diverse bioactivity effects exhibited by compounds containing the TMP group, there could be potential for the development of new therapeutic agents .

properties

IUPAC Name

1,2,3-trimethoxy-4-(2,3,4-trimethoxyphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O6/c1-19-13-9-7-11(15(21-3)17(13)23-5)12-8-10-14(20-2)18(24-6)16(12)22-4/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGMHAKFANPJFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C2=C(C(=C(C=C2)OC)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00283932
Record name 1,2,3-trimethoxy-4-(2,3,4-trimethoxyphenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00283932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3-Trimethoxy-4-(2,3,4-trimethoxyphenyl)benzene

CAS RN

6322-17-4
Record name MLS002607871
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34321
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3-trimethoxy-4-(2,3,4-trimethoxyphenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00283932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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